molecular formula C15H10BrClFNO B5001323 (2E)-3-[(2-bromo-4-fluorophenyl)amino]-1-(4-chlorophenyl)prop-2-en-1-one

(2E)-3-[(2-bromo-4-fluorophenyl)amino]-1-(4-chlorophenyl)prop-2-en-1-one

Cat. No.: B5001323
M. Wt: 354.60 g/mol
InChI Key: LLNFBRGRPUXKBI-BQYQJAHWSA-N
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Description

(2E)-3-[(2-bromo-4-fluorophenyl)amino]-1-(4-chlorophenyl)prop-2-en-1-one is a synthetic organic compound characterized by its unique structure, which includes bromine, fluorine, and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[(2-bromo-4-fluorophenyl)amino]-1-(4-chlorophenyl)prop-2-en-1-one typically involves the reaction of 2-bromo-4-fluoroaniline with 4-chlorobenzaldehyde under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as ethanol or methanol. The mixture is heated to reflux, and the product is isolated through filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[(2-bromo-4-fluorophenyl)amino]-1-(4-chlorophenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of new halogenated derivatives.

Scientific Research Applications

(2E)-3-[(2-bromo-4-fluorophenyl)amino]-1-(4-chlorophenyl)prop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (2E)-3-[(2-bromo-4-fluorophenyl)amino]-1-(4-chlorophenyl)prop-2-en-1-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it may bind to and inhibit the activity of kinases, which play a crucial role in cell signaling and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • Cetylpyridinium chloride
  • Domiphen bromide

Comparison

Compared to similar compounds, (2E)-3-[(2-bromo-4-fluorophenyl)amino]-1-(4-chlorophenyl)prop-2-en-1-one is unique due to its specific combination of halogen atoms, which may confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.

Properties

IUPAC Name

(E)-3-(2-bromo-4-fluoroanilino)-1-(4-chlorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrClFNO/c16-13-9-12(18)5-6-14(13)19-8-7-15(20)10-1-3-11(17)4-2-10/h1-9,19H/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLNFBRGRPUXKBI-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C=CNC2=C(C=C(C=C2)F)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)/C=C/NC2=C(C=C(C=C2)F)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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